N-(2-methoxyphenyl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide
Overview
Description
The compound “2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(2-methoxyphenyl)acetamide” is a complex organic molecule that contains several functional groups and rings. It has an indole ring fused with a 1,2,4-triazine ring, which is further connected to a thioacetamide group and a methoxyphenyl group .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through multi-step reactions involving nucleophilic substitutions, condensations, and cyclizations .Molecular Structure Analysis
The molecule contains several heterocyclic rings, including an indole ring and a 1,2,4-triazine ring. These rings are likely to contribute to the compound’s chemical properties and biological activities .Scientific Research Applications
Synthesis and Anti-HIV Activity
A study explored the synthesis of new naphthalene derivatives, including a series with similar structural motifs, showing potent inhibitory activity against HIV-1, suggesting potential as antiviral agents (Hamad et al., 2010).
Anti-Inflammatory and Analgesic Agents
Another research focused on novel benzodifuranyl, 1,3,5-triazines, and other derivatives derived from visnaginone and khellinone. These compounds exhibited significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, presenting new leads for therapeutic agents (Abu‐Hashem et al., 2020).
COX Inhibitory Activity
Research on 5,6-diaryl-1,2,4-triazine derivatives revealed compounds with strong inhibitory activity on COX-2 enzyme, indicating potential for developing anti-inflammatory drugs (Ertas et al., 2022).
Antidepressant Evaluation
A study synthesized 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-N-(substituted phenyl)acetamides and evaluated them for antidepressant activity. Several compounds exhibited significant activity, opening avenues for novel antidepressant drugs (Shelke & Bhosale, 2010).
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-3-12-26-16-10-6-4-8-14(16)19-20(26)23-21(25-24-19)29-13-18(27)22-15-9-5-7-11-17(15)28-2/h3-11H,1,12-13H2,2H3,(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXZIUBCLHZLPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3CC=C)N=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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